molecular formula C13H14N4O B3723304 2-hydroxybenzaldehyde ((2Z)-4,6-dimethyl-2(1H)-pyrimidinylidene)hydrazone

2-hydroxybenzaldehyde ((2Z)-4,6-dimethyl-2(1H)-pyrimidinylidene)hydrazone

Cat. No.: B3723304
M. Wt: 242.28 g/mol
InChI Key: VNMBQWKUSGVGQQ-RIYZIHGNSA-N
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Description

2-Hydroxybenzaldehyde ((2Z)-4,6-dimethyl-2(1H)-pyrimidinylidene)hydrazone is a chemical compound that combines the structural features of 2-hydroxybenzaldehyde and a hydrazone derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxybenzaldehyde ((2Z)-4,6-dimethyl-2(1H)-pyrimidinylidene)hydrazone typically involves the condensation reaction between 2-hydroxybenzaldehyde and a hydrazone derivative. The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxybenzaldehyde ((2Z)-4,6-dimethyl-2(1H)-pyrimidinylidene)hydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

2-Hydroxybenzaldehyde ((2Z)-4,6-dimethyl-2(1H)-pyrimidinylidene)hydrazone has several scientific research applications:

Mechanism of Action

The mechanism by which 2-hydroxybenzaldehyde ((2Z)-4,6-dimethyl-2(1H)-pyrimidinylidene)hydrazone exerts its effects involves interactions with molecular targets and pathways. The hydrazone group can form hydrogen bonds and coordinate with metal ions, influencing biological activity. The aromatic ring can participate in π-π interactions, further affecting the compound’s properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxybenzaldehyde ((2Z)-4,6-dimethyl-2(1H)-pyrimidinylidene)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(E)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-9-7-10(2)16-13(15-9)17-14-8-11-5-3-4-6-12(11)18/h3-8,18H,1-2H3,(H,15,16,17)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMBQWKUSGVGQQ-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NN=CC2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)N/N=C/C2=CC=CC=C2O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-hydroxybenzaldehyde ((2Z)-4,6-dimethyl-2(1H)-pyrimidinylidene)hydrazone
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2-hydroxybenzaldehyde ((2Z)-4,6-dimethyl-2(1H)-pyrimidinylidene)hydrazone
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2-hydroxybenzaldehyde ((2Z)-4,6-dimethyl-2(1H)-pyrimidinylidene)hydrazone
Reactant of Route 6
2-hydroxybenzaldehyde ((2Z)-4,6-dimethyl-2(1H)-pyrimidinylidene)hydrazone

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